Octapinol
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Overview
Description
Octapinol: is a chemical compound with the molecular formula C15H31NO . It is known for its surface-active properties and is used in various applications, particularly in the field of dental care. This compound is a substituted amino-alcohol, which means it contains both amine and alcohol functional groups. This compound is recognized for its ability to manage dental plaque and treat gingivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octapinol typically involves the reaction of 4-(2-propylpentyl)-1-piperidineethanol with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route can vary depending on the desired purity and yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production methods also include purification steps such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Octapinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino-alcohols.
Scientific Research Applications
Octapinol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its effects on cellular processes and interactions with biological membranes.
Medicine: Investigated for its potential use in dental care products to manage plaque and gingivitis.
Industry: Utilized in the formulation of personal care products, such as mouth rinses and toothpaste, due to its surface-active properties
Mechanism of Action
The mechanism of action of Octapinol involves its interaction with biological membranes and its ability to reduce surface tension. This compound exerts its effects by disrupting the formation of dental plaque and inhibiting the growth of bacteria. The molecular targets include bacterial cell walls and membranes, where this compound interferes with the adhesion and colonization of bacteria .
Comparison with Similar Compounds
Delmopinol: Another substituted amino-alcohol with similar surface-active properties. It is also used in dental care products for plaque management.
Chlorhexidine: A widely used antiseptic with strong antibacterial properties, often used in mouth rinses and disinfectants.
Uniqueness of Octapinol: this compound is unique in its balanced lipophilic-hydrophilic properties, which make it effective in reducing surface tension and managing dental plaque without causing significant antibacterial resistance. Its specific molecular structure allows for targeted interactions with bacterial membranes, making it a valuable compound in dental care .
Properties
CAS No. |
71138-71-1 |
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Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
2-[4-(2-propylpentyl)piperidin-1-yl]ethanol |
InChI |
InChI=1S/C15H31NO/c1-3-5-14(6-4-2)13-15-7-9-16(10-8-15)11-12-17/h14-15,17H,3-13H2,1-2H3 |
InChI Key |
RWMSXNCJNSILON-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)CC1CCN(CC1)CCO |
Canonical SMILES |
CCCC(CCC)CC1CCN(CC1)CCO |
Synonyms |
octapinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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